molecular formula C29H33NO5 B609872 Pd-1/pd-l1 inhibitor 1

Pd-1/pd-l1 inhibitor 1

货号: B609872
分子量: 475.6 g/mol
InChI 键: ZBOYJODMIAUJHH-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-1/PD-L1 Inhibitor 1 is a small molecule inhibitor designed to block the interaction between PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint pathway exploited by tumors to evade immune surveillance. The inhibitor demonstrates high potency with an IC50 of 6 nM in a cell-free HTRF assay, indicating strong binding affinity . Its chemical structure, (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid (molecular weight: 475.86), enables targeted disruption of PD-1/PD-L1 signaling without requiring antibody-mediated mechanisms .

准备方法

合成路线和反应条件

BMS-1 的合成涉及多个步骤,包括关键中间体的形成及其后续偶联。确切的合成路线和反应条件是专有的,并未公开披露。 类似化合物的通用合成策略通常涉及:

工业生产方法

BMS-1 的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 这包括使用高通量反应器、自动化纯化系统和严格的质量控制措施,以确保一致性和符合监管标准 .

化学反应分析

反应类型

BMS-1 会发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化或羧基化衍生物,而还原可能生成胺或醇衍生物 .

科学研究应用

Cancer Types Treated

PD-1/PD-L1 inhibitors have been approved for use in several cancers, including:

  • Melanoma
  • Non-Small Cell Lung Cancer
  • Renal Cell Carcinoma
  • Bladder Cancer
  • Hodgkin Lymphoma

These inhibitors are often used as monotherapy or in combination with other treatments to improve overall survival rates and progression-free survival .

Clinical Trials and Outcomes

Numerous clinical trials have evaluated the efficacy of PD-1/PD-L1 inhibitors. Key findings include:

Trial NameCancer TypeTreatment DetailsOverall Survival Improvement
KEYNOTE-042Non-Small Cell Lung CancerPembrolizumab vs. chemotherapySignificant
CheckMate 057Renal Cell CarcinomaNivolumab vs. everolimusImproved
CheckMate 017Squamous NSCLCNivolumab vs. docetaxelEnhanced

These trials demonstrate varying degrees of effectiveness depending on the cancer type and prior treatments .

Case Study 1: Renal Cell Carcinoma

A patient with clear cell renal cell carcinoma initially treated with an anti-PD-L1 combination therapy showed stable disease for 15 months but later progressed. Upon switching to nivolumab (a PD-1 inhibitor), the patient experienced disease progression again, highlighting the challenges of resistance in some patients .

Case Study 2: Myocardial Damage Recovery

In another case involving squamous non-small cell lung carcinoma, a patient developed cardiotoxicity after treatment with a PD-1 inhibitor (tislelizumab). After switching to a PD-L1 inhibitor (sugemalimab), the patient's cardiac function improved significantly without further adverse effects, suggesting potential benefits of switching between different checkpoint inhibitors .

Research Findings

Recent studies have focused on understanding the binding mechanisms and resistance pathways associated with PD-1/PD-L1 inhibitors:

  • Binding Mechanism : Computational analyses have shown that specific compounds can inhibit the PD-1/PD-L1 interaction effectively at varying concentrations, contributing to the development of new therapeutic agents .
  • Resistance Mechanisms : Research indicates that tumor microenvironment factors and genetic mutations can lead to resistance against PD-1/PD-L1 therapies. Identifying biomarkers for predicting response remains an active area of investigation .

作用机制

BMS-1 通过与 PD-L1 蛋白结合发挥作用,阻止其与 PD-1 的相互作用。这种封锁恢复了 T 细胞的活性,使它们能够识别和攻击癌细胞。所涉及的分子靶标包括 T 细胞上的 PD-1 受体和肿瘤细胞上的 PD-L1 配体。 抑制这条通路增强了免疫系统清除癌细胞的能力 .

相似化合物的比较

Comparison with Similar PD-1/PD-L1 Inhibitors

Structural and Mechanistic Differences

PD-1/PD-L1 Inhibitor 1 belongs to the non-peptide small molecule class, distinguishing it from mAbs (e.g., pembrolizumab, nivolumab) and other inhibitor types such as peptides or macrocyclic compounds . Key comparisons include:

Parameter This compound Anti-PD-1 mAbs (e.g., Pembrolizumab) Macrocyclic Inhibitors (e.g., BMS-202) Natural Compounds (e.g., Kaempferol Glycosides)
Class Small molecule Monoclonal antibody Macrocyclic compound Flavonoid glycoside
IC50 (PD-1/PD-L1 Blockade) 6 nM (HTRF assay) 0.2–1.3 nM (cell-based assays) 10–50 nM 87.93 µg/mL (IC50 for Kaempferol 7-O-rhamnoside)
Administration Oral (potential) Intravenous Intravenous/oral Oral (preclinical)
Molecular Weight 475.86 Da ~150 kDa ~500–800 Da ~448 Da

Key Insights :

  • Potency: While mAbs exhibit lower IC50 values, this compound’s small size may improve tumor penetration and reduce immunogenicity .
  • Mechanism : Unlike mAbs that sterically block PD-1/PD-L1 binding, small molecules like Inhibitor 1 may induce conformational changes in PD-L1, promoting dimerization and functional inhibition .

Efficacy in Preclinical and Clinical Settings

Tumor Response Rates

  • Anti-PD-1 mAbs : In advanced NSCLC, pembrolizumab achieves an objective response rate (ORR) of 19–45%, depending on PD-L1 expression .
  • Combination Therapies : this compound’s compatibility with chemotherapy is under investigation, mirroring trends seen with mAbs. For example, combining atezolizumab (anti-PD-L1) with carboplatin increased ORR to 49% in triple-negative breast cancer .

Biomarker Dependency

  • PD-L1 Expression: Inhibitor 1’s efficacy, like mAbs, may correlate with PD-L1 levels. In cervical cancer, PD-L1 CPS ≥1 correlates with higher ORR (4.14× vs. CPS <1) in PD-1 inhibitor monotherapy .
  • Tumor Mutational Burden (TMB) : High TMB predicts better responses to PD-1/PD-L1 inhibitors across classes, though this is less studied for small molecules .

Immune-Related Adverse Events (irAEs)

  • This compound : Preclinical data suggest lower incidence of severe irAEs compared to mAbs, possibly due to reduced systemic immune activation .
  • Anti-PD-1 mAbs : Grade 3–5 toxicities occur in 13% of NSCLC patients, including pneumonitis and colitis .

Organ-Specific Toxicity

  • Hepatotoxicity : PD-1 inhibitors show higher liver toxicity (5.2%) vs. PD-L1 inhibitors (3.1%) in meta-analyses .
  • Cardiotoxicity : Rare but severe events (e.g., myocarditis) are reported with mAbs, though data for small molecules are lacking .

Pharmacokinetic and Pharmacodynamic Advantages

  • Half-Life : Small molecules like Inhibitor 1 have shorter half-lives (hours vs. weeks for mAbs), enabling flexible dosing .
  • Tumor Penetration : Inhibitor 1’s low molecular weight enhances diffusion into poorly vascularized tumors, a limitation for mAbs .

生物活性

The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.

The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:

  • Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.
  • Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.
  • Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .

Case Studies

Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .

Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .

Research Findings

Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:

  • Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .
  • Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .

Adverse Effects

While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:

  • Skin reactions (pruritus, rash)
  • Gastrointestinal issues (diarrhea)
  • Endocrine dysfunctions (e.g., thyroid abnormalities) .

Summary Table of Research Findings

StudyCancer TypeTreatmentResponse RateNotes
ccRCCAnti-PD-L1 + NivolumabStable DiseaseProgressive disease after switch
VariousPD-1/PD-L1 InhibitorsModest ActivityMulticenter pooled analysis
PreclinicalZINC1252990440% inhibitionBinding assay results

属性

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。